molecular formula C22H24N2O3 B7709244 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide

Cat. No.: B7709244
M. Wt: 364.4 g/mol
InChI Key: BFSJKUJXRYTWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to modulate the expression of various genes involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of gene expression. This compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects. In animal models, this compound has been shown to exhibit neuroprotective effects and to reduce tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide in lab experiments is its high potency and specificity towards various cellular pathways. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the validity of the results obtained.

Future Directions

There are several potential future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide. One area of research could focus on the development of more potent and selective analogs of this compound for specific therapeutic applications. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential toxic effects of this compound and to optimize its dosing and administration for clinical use.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its high potency and specificity towards various cellular pathways make it an attractive candidate for further study and development. However, further research is needed to fully understand its mechanisms of action and potential toxic effects.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzyl chloride, followed by the addition of isobutyryl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurology, this compound has been studied for its neuroprotective effects in animal models of neurodegenerative diseases. In infectious diseases, this compound has been shown to exhibit antibacterial and antifungal activities against various pathogens.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14(2)22(26)24(18-6-8-19(27-4)9-7-18)13-17-12-16-11-15(3)5-10-20(16)23-21(17)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJKUJXRYTWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.